Cas no 1174064-63-1 (4-(4-Bromopyrazol-1-yl)benzaldehyde)
4-(4-Bromopyrazol-1-yl)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde
- 4-(4-bromopyrazol-1-yl)benzaldehyde
- 4-(4-bromopyrazolyl)benzaldehyde
- ACMC-2099u8
- ANW-17022
- CTK4B0261
- MAY00329
- MolPort-009-013-781
- SBB100882
- 4-(4-Bromopyrazol-1-yl)benzaldehyde
-
- MDL: MFCD12756238
- Inchi: 1S/C10H7BrN2O/c11-9-5-12-13(6-9)10-3-1-8(7-14)2-4-10/h1-7H
- InChI Key: WRORMQDKQSKVFB-UHFFFAOYSA-N
- SMILES: BrC1C=NN(C=1)C1C=CC(C=O)=CC=1
Computed Properties
- Exact Mass: 249.97400
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 34.89000
- LogP: 2.44730
4-(4-Bromopyrazol-1-yl)benzaldehyde Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-(4-Bromopyrazol-1-yl)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB418964-1 g |
4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde |
1174064-63-1 | 1g |
€202.70 | 2023-04-24 | ||
| abcr | AB418964-5 g |
4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde |
1174064-63-1 | 5g |
€696.80 | 2023-04-24 | ||
| Apollo Scientific | OR110602-1g |
4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde |
1174064-63-1 | 1g |
£153.00 | 2025-02-19 | ||
| Apollo Scientific | OR110602-5g |
4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde |
1174064-63-1 | 5g |
£612.00 | 2025-02-19 | ||
| Apollo Scientific | OR110602-10g |
4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde |
1174064-63-1 | 10g |
£1105.00 | 2025-02-19 | ||
| Chemenu | CM188887-5g |
4-(4-Bromo-1H-pyrazol-1-yl)benzaldehyde |
1174064-63-1 | 95% | 5g |
$302 | 2021-08-05 | |
| TRC | B694860-100mg |
4-(4-Bromopyrazol-1-yl)benzaldehyde |
1174064-63-1 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B694860-250mg |
4-(4-Bromopyrazol-1-yl)benzaldehyde |
1174064-63-1 | 250mg |
$ 115.00 | 2023-04-18 | ||
| TRC | B694860-500mg |
4-(4-Bromopyrazol-1-yl)benzaldehyde |
1174064-63-1 | 500mg |
$ 167.00 | 2023-04-18 | ||
| TRC | B694860-1g |
4-(4-Bromopyrazol-1-yl)benzaldehyde |
1174064-63-1 | 1g |
$ 236.00 | 2023-04-18 |
4-(4-Bromopyrazol-1-yl)benzaldehyde Suppliers
4-(4-Bromopyrazol-1-yl)benzaldehyde Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on 4-(4-Bromopyrazol-1-yl)benzaldehyde
Recent Advances in the Application of 4-(4-Bromopyrazol-1-yl)benzaldehyde (CAS: 1174064-63-1) in Chemical Biology and Pharmaceutical Research
The compound 4-(4-Bromopyrazol-1-yl)benzaldehyde (CAS: 1174064-63-1) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research brief aims to provide an overview of the latest advancements involving this compound, highlighting its role in drug discovery, medicinal chemistry, and targeted therapeutics.
Recent studies have demonstrated the utility of 4-(4-Bromopyrazol-1-yl)benzaldehyde as a building block for the development of novel kinase inhibitors and other small-molecule therapeutics. Its unique chemical structure, featuring both a bromopyrazole moiety and a benzaldehyde group, allows for diverse functionalization, making it a valuable scaffold in medicinal chemistry. Researchers have successfully employed this compound in the synthesis of potent inhibitors targeting specific signaling pathways implicated in cancer and inflammatory diseases.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists utilized 4-(4-Bromopyrazol-1-yl)benzaldehyde as a key intermediate in the development of selective JAK2 inhibitors. The compound's bromine atom served as an excellent handle for further modifications through palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse analogs with improved pharmacological properties. The resulting compounds showed promising activity in preclinical models of myeloproliferative disorders.
Another significant application was reported in the field of PROTAC (Proteolysis Targeting Chimera) technology, where 4-(4-Bromopyrazol-1-yl)benzaldehyde was used to construct the linker portion of bifunctional molecules. The aldehyde functionality allowed for efficient conjugation with E3 ligase ligands, while the bromopyrazole group facilitated attachment to target protein binders. This approach has led to the development of novel degraders targeting previously "undruggable" proteins in oncology.
From a synthetic chemistry perspective, recent methodological advances have improved the efficiency of producing 4-(4-Bromopyrazol-1-yl)benzaldehyde. A 2022 publication in Organic Process Research & Development described an optimized, scalable synthesis route that significantly reduced production costs while maintaining high purity standards. This development is particularly important for enabling larger-scale applications in drug discovery programs.
Looking forward, the unique properties of 4-(4-Bromopyrazol-1-yl)benzaldehyde position it as a valuable tool in emerging areas such as covalent drug discovery and chemical biology probes. Its ability to serve as a platform for both reversible and irreversible inhibitors makes it particularly attractive for targeting challenging biological systems. Ongoing research continues to explore its potential in addressing unmet medical needs across various therapeutic areas.
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